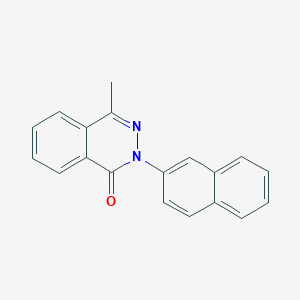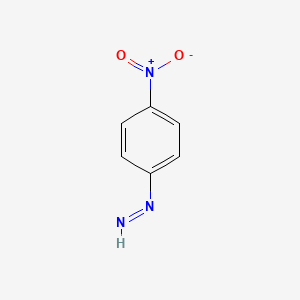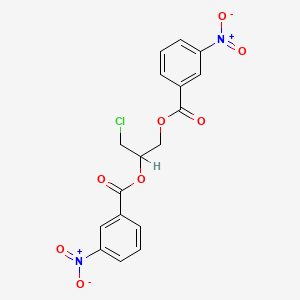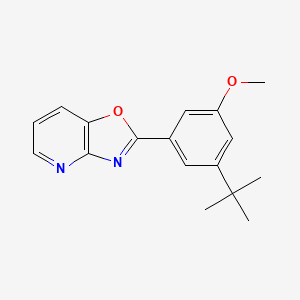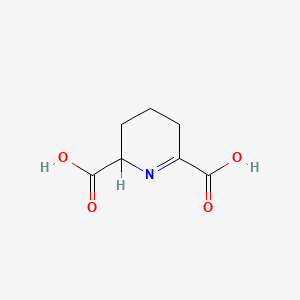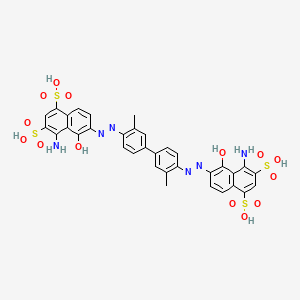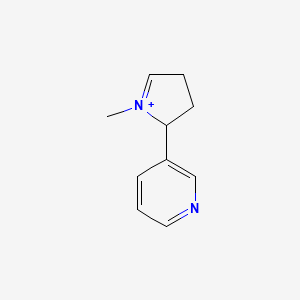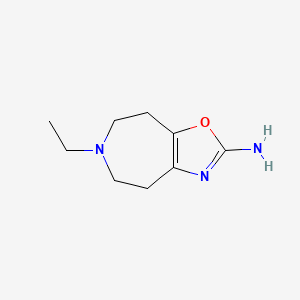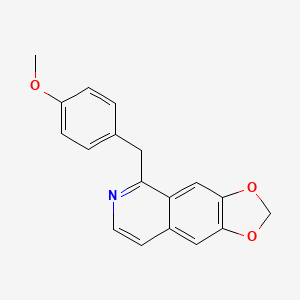
1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline
説明
1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline, also known as MMDQ, is a synthetic compound that belongs to the class of isoquinoline alkaloids. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience. MMDQ is a unique molecule that has been found to possess several interesting properties, making it a promising candidate for further investigation.
科学的研究の応用
Natural Product Isolation : This compound was isolated as a new natural product from the Australian rainforest plant Doryphora sassafras, indicating its occurrence in nature and potential for further study (Carroll et al., 2001).
Synthesis and Industrial Application : It's a key synthetic intermediate in the production of dextromethorphan, a widely used over-the-counter antitussive. A study reported a new enzyme capable of efficiently producing this compound (Wu et al., 2020).
Pharmacological Synthesis : The compound has been used in synthesizing various pharmacologically relevant compounds, including (+ -)-nandinine, (+ -)-canadine, and berberine iodide, indicating its importance in medicinal chemistry (Kametani et al., 1969).
β-Adrenergic and Antiaggregatory Activities : A positional isomer of this compound showed significant biological activity, suggesting its potential in drug development for cardiovascular diseases (Miller et al., 1980).
Synthesis of Alkaloids : This compound plays a role in the synthesis of various alkaloids, demonstrating its utility in organic chemistry and potential applications in developing therapeutic agents (Birch et al., 1974).
Synthesis of Codeine and Morphine : It has been used in the synthesis of racemic and chiral codeine and morphine, underscoring its significance in opioid research (Lie et al., 2010).
Dopaminergic Neurons Studies : Methoxylated derivatives of this compound have been studied for their binding affinity to apamin-sensitive Ca2+-activated K+ channels in rat dopaminergic neurons, indicating its relevance in neurological research (Graulich et al., 2006).
特性
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-20-14-4-2-12(3-5-14)8-16-15-10-18-17(21-11-22-18)9-13(15)6-7-19-16/h2-7,9-10H,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQUHHVDBQGYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC=CC3=CC4=C(C=C32)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204453 | |
| Record name | 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55857-56-2 | |
| Record name | 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055857562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



